

# An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1-methyl-1H-indazol-3-yl)methanol

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## Introduction

**(1-methyl-1H-indazol-3-yl)methanol** is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **(1-methyl-1H-indazol-3-yl)methanol**, serving as a vital resource for researchers and professionals engaged in drug discovery and development.

## Chemical Properties

A thorough understanding of the physicochemical properties of **(1-methyl-1H-indazol-3-yl)methanol** is fundamental for its application in research and development. Key chemical identifiers and properties are summarized below.

Property	Value	Source
CAS Number	1578-96-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	
Molecular Weight	162.19 g/mol	
Appearance	Solid	
Predicted pKa	13.61 ± 0.10	[3]

Note: Experimental values for melting point, boiling point, and water solubility are not readily available in the cited literature. The pKa value is a computational prediction.

Safety Information: **(1-methyl-1H-indazol-3-yl)methanol** is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed.

## Synthesis and Characterization

The synthesis of **(1-methyl-1H-indazol-3-yl)methanol** can be approached through various synthetic routes developed for indazole derivatives. A common strategy involves the N-methylation of an appropriate indazole precursor followed by functional group manipulation at the 3-position.

## Experimental Protocol: A Generalized Synthesis Approach

While a specific, detailed protocol for the synthesis of **(1-methyl-1H-indazol-3-yl)methanol** is not extensively documented in the available literature, a plausible synthetic route can be derived from established methods for analogous compounds. One such approach involves the reduction of a corresponding ester, such as methyl 1-methyl-1H-indazole-3-carboxylate.

### Step 1: Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate

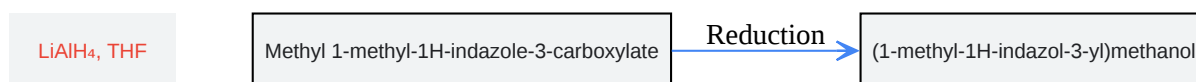
The synthesis of the precursor, methyl 1-methyl-1H-indazole-3-carboxylate, can be achieved through the N-methylation of methyl 1H-indazole-3-carboxylate. The alkylation of 1H-indazoles

can yield a mixture of N-1 and N-2 isomers, and reaction conditions must be optimized to favor the desired N-1 product.[4][5] Using a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (THF) is known to promote N-1 selectivity.[5]

### Step 2: Reduction to **(1-methyl-1H-indazol-3-yl)methanol**

The reduction of the methyl ester to the corresponding alcohol can be accomplished using a suitable reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent such as THF.

Illustrative Reaction Scheme:



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Caption: Generalized reduction step for the synthesis of **(1-methyl-1H-indazol-3-yl)methanol**.

Detailed Experimental Procedure (Hypothetical):

- Materials: Methyl 1-methyl-1H-indazole-3-carboxylate, Lithium aluminum hydride ( $\text{LiAlH}_4$ ), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution, Anhydrous magnesium sulfate.
- Procedure:
  - In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add a solution of methyl 1-methyl-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF to the stirred suspension.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
- Filter the resulting solid through a pad of Celite® and wash the filter cake with THF and diethyl ether.
- Combine the organic filtrates and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **(1-methyl-1H-indazol-3-yl)methanol**.

## Spectroscopic Characterization

While specific experimental NMR spectra for **(1-methyl-1H-indazol-3-yl)methanol** are not readily available, data for closely related analogs can provide an expected range for chemical shifts. For instance, in various (1H-indazol-1-yl)methanol derivatives, the CH<sub>2</sub> group protons typically appear between  $\delta$  5.5 and 6.2 ppm in <sup>1</sup>H NMR spectra.[6] The chemical shifts of the aromatic protons and the methyl group will be characteristic of the 1-methyl-1H-indazole scaffold.

Expected <sup>1</sup>H NMR (in CDCl<sub>3</sub>):

- Aromatic protons (4H, multiplet)
- CH<sub>2</sub> protons (2H, singlet)
- N-CH<sub>3</sub> protons (3H, singlet)
- OH proton (1H, broad singlet)

Expected <sup>13</sup>C NMR (in CDCl<sub>3</sub>):

- Aromatic carbons
- CH<sub>2</sub> carbon

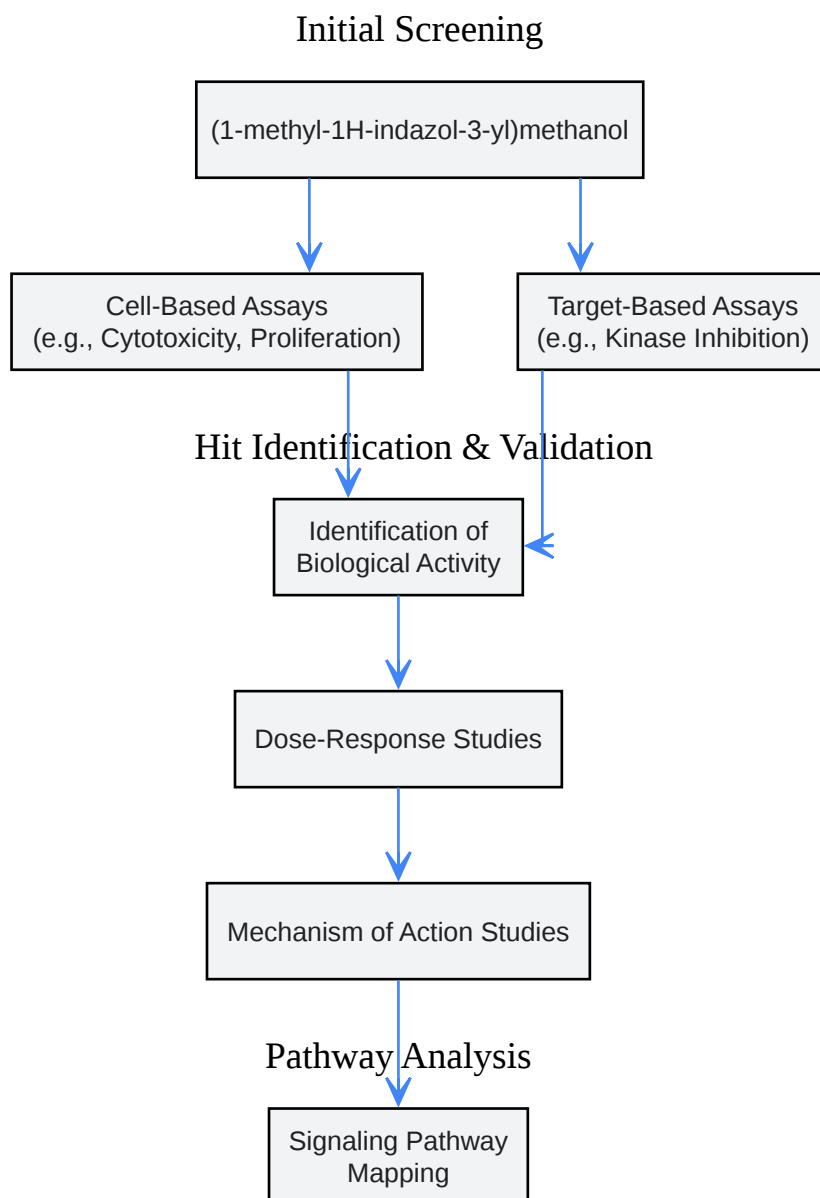
- N-CH<sub>3</sub> carbon

## Biological Activity and Signaling Pathways

The biological activities of the indazole scaffold are vast and well-documented, encompassing a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[7] Indazole derivatives have been reported to exhibit activities such as antibacterial, antifungal, and anticancer effects.[8][9]

However, specific biological data for **(1-methyl-1H-indazol-3-yl)methanol** is limited in the public domain. Its structural similarity to other biologically active indazoles suggests potential for pharmacological activity. For example, derivatives of 1-benzyl-1H-indazol-3-ol have been investigated as potential anticancer agents.[8] Furthermore, various indazole-containing compounds have been explored as inhibitors of intracellular signaling pathways implicated in disease.

Given the lack of direct evidence for the biological targets of **(1-methyl-1H-indazol-3-yl)methanol**, a hypothetical workflow for its initial biological screening is presented below.



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Caption: A logical workflow for the initial biological screening of **(1-methyl-1H-indazol-3-yl)methanol**.

## Conclusion

**(1-methyl-1H-indazol-3-yl)methanol** represents a molecule of interest within the broader class of pharmacologically relevant indazole derivatives. While a complete experimental profile

is not yet publicly available, this guide consolidates the existing data and provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound, which may hold promise for future drug discovery endeavors. The provided synthetic strategies and screening workflow offer a starting point for researchers aiming to explore the therapeutic potential of this and related indazole-containing molecules.

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